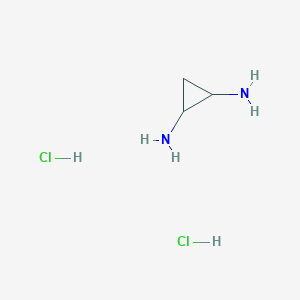
Cyclopropane-1,2-diamine dihydrochloride
Overview
Description
Cyclopropane-1,2-diamine dihydrochloride is an organic compound with the chemical formula C₃H₁₀Cl₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-diamine dihydrochloride is typically synthesized through the reaction of cyclopropane with dichloramine in the presence of hydrochloric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and filtration, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form cyclopropane-1,2-diamine.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives of this compound .
Scientific Research Applications
Cyclopropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which cyclopropane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s stability and specificity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,2-diamine: Similar in structure but lacks the dihydrochloride component.
1,2-Diaminopropane: A related compound with a different ring structure.
Cyclopropane-1,3-diamine: Another cyclopropane derivative with different substitution patterns.
Uniqueness
Cyclopropane-1,2-diamine dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes with metals and its potential use in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
cyclopropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZISQGOINGERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid](/img/structure/B3293118.png)

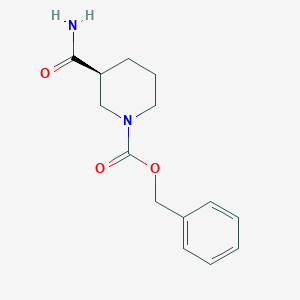

![Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B3293146.png)
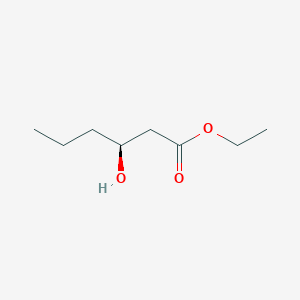
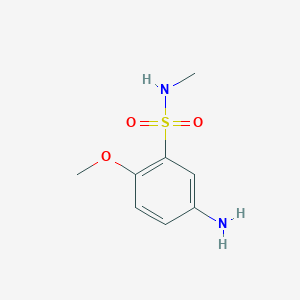
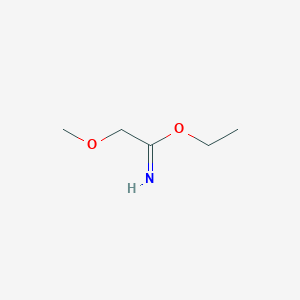
![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3293179.png)
![4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide](/img/structure/B3293190.png)
![4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-](/img/structure/B3293198.png)


